molecular formula C11H16ClN3 B1369549 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine CAS No. 901586-58-1

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Cat. No.: B1369549
CAS No.: 901586-58-1
M. Wt: 225.72 g/mol
InChI Key: DEFHAJMRIODKPC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is systematically named according to IUPAC rules, which prioritize substituent positions and parent ring numbering. The pyrimidine ring serves as the core structure, with substituents assigned numerical positions based on the lowest possible set of locants. The chlorine atom occupies position 4, an ethyl group is at position 6, and a piperidin-1-yl group (a six-membered saturated nitrogen heterocycle) is attached to position 2. This nomenclature ensures unambiguous identification, distinguishing it from regioisomers such as 2-chloro-4-piperidin-1-yl derivatives.

The molecular formula C₁₁H₁₆ClN₃ reflects the compound’s composition, with a molecular weight of 225.72 g/mol . Systematic identifiers include CAS registry number 901586-58-1 and PubChem CID 17750884 , which facilitate cross-referencing in chemical databases.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound are unavailable, analogous structures provide insights into its geometry. The piperidine ring typically adopts a chair conformation in similar compounds, minimizing steric strain. The pyrimidine ring is planar, with bond lengths and angles consistent with aromatic heterocycles:

Parameter Value
C–Cl bond length ~1.73 Å (typical for aryl chlorides)
C–N (piperidine) bond length ~1.45 Å (sp³ hybridization)
N–C (pyrimidine) bond length ~1.34 Å (sp² hybridization)
Dihedral angle (piperidine vs. pyrimidine) ~40–50°

The ethyl group at position 6 introduces slight steric hindrance, but its orientation away from the piperidine ring minimizes clashes. Predicted physicochemical properties include a density of 1.170 g/cm³ and a boiling point of 361.9°C , derived from QSPR models.

Comparative Analysis with Related Pyrimidine Derivatives

Key structural distinctions between this compound and analogs include:

Compound Substituents Molecular Weight (g/mol) Key Properties
4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine Pyrrolidine (5-membered ring) 211.69 Higher ring strain, reduced lipophilicity
4-Chloro-6-piperidin-1-ylpyrimidine No ethyl group 197.66 Lower hydrophobicity (clogP ~2.1 vs. ~3.5)
4-Chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine Methyl at position 2 197.66 Increased steric hindrance at position 2

The ethyl group in this compound enhances lipophilicity (predicted clogP ~3.5) compared to non-alkylated analogs, influencing solubility and membrane permeability. Piperidine’s chair conformation also reduces steric interactions compared to pyrrolidine derivatives.

Properties

IUPAC Name

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFHAJMRIODKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590739
Record name 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-58-1
Record name 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrimidine Ring

The pyrimidine ring serves as the core structure for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine. It is typically synthesized via cyclization reactions involving precursors such as amidines and β-diketones. These reactions are carried out under controlled conditions, often using acidic or basic catalysts to facilitate ring closure.

Attachment of the Piperidin-1-yl Group

The piperidin-1-yl group is added through nucleophilic substitution reactions. Piperidine reacts with the pyrimidine ring under basic conditions, often using polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.

Industrial Production Methods

Industrial synthesis of this compound involves scaling up laboratory methods while optimizing yield and purity. Techniques include:

  • Continuous Flow Chemistry : This method enhances reaction efficiency and scalability by maintaining consistent reaction conditions.
  • Automated Synthesis : Robotics and automated systems ensure reproducibility and minimize human error during production.

Reaction Conditions and Optimization

Reagents and Solvents

The following reagents are commonly used in the synthesis:

  • Bases : Sodium hydride (NaH), potassium carbonate (K₂CO₃)
  • Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (CH₃CN)

Reaction Conditions

Typical reaction parameters include:

  • Temperature: 80–160°C depending on the step
  • Pressure: Atmospheric or slightly elevated for certain reactions
  • Duration: Reaction times range from 4–8 hours based on reagent reactivity

Experimental Data Table

Step Reagents Conditions Yield (%)
Pyrimidine Ring Formation Amidines, β-diketones Acidic catalyst, 100°C ~85
Chlorination Thionyl chloride Reflux, 120°C ~90
Ethylation Ethyl bromide K₂CO₃, DMF, 80°C ~88
Piperidine Addition Piperidine DMF, NaH, 100°C ~92

Retrosynthesis Analysis

Retrosynthetic strategies focus on breaking down the target molecule into simpler precursors:

  • Pyrimidine derivatives are synthesized first.
  • Substituents are sequentially introduced via selective reactions.
  • The final nucleophilic substitution attaches the piperidin-1-yl group.

Advanced computational tools such as REAXYS and PISTACHIO databases aid in designing efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids/esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a pyrimidine derivative with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a piperidine ring at the 2-position. It has a molecular formula of C10H15ClN4C_{10}H_{15}ClN_4 and a molecular weight of approximately 226.71 g/mol. The reactivity of this compound is largely due to the chlorine atom, which can undergo nucleophilic substitution reactions, enabling the synthesis of analogs with potentially enhanced biological activity.

Potential Applications

This compound may find applications in pharmaceutical chemistry due to its potential biological activity. Piperidine derivatives, such as this pyrimidine, have been utilized as antifungal agents.

Compounds similar to this compound have been studied for various biological properties:

  • Antimicrobial Agents Pyrimidine derivatives have demonstrated in vitro antimicrobial activity against various microorganisms . They have shown antibacterial and antifungal properties .
  • Anti-inflammatory Effects Pyrimidine derivatives have demonstrated anti-inflammatory effects . Certain compounds have effectively suppressed COX-2 activity, indicating their potential as anti-inflammatory agents .
  • Antimalarial Applications Trisubstituted pyrimidines have shown promise as antimalarial agents against Plasmodium falciparum . These compounds have demonstrated good pharmacokinetics and oral activity in mouse models .

Interaction Studies

Mechanism of Action

The mechanism of action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperidin-1-yl group can interact with various receptors and enzymes, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Compound Name Substituents (Positions) CAS Number Key Features References
4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine Methyl (C6), Cl (C4), Piperidine (C2) Not provided Reduced steric bulk at C6; lower lipophilicity vs. ethyl analog
4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidine 4-Methylpiperidine (C2), Cl (C4) 1219967-85-7 Methyl on piperidine alters conformation; potential bioavailability changes
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine CF3 on piperidine (C2), Cl (C4) 1491288-14-2 Trifluoromethyl enhances electronegativity and metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine NH2 (C2), Methyl (C4), Piperidine (C6) Not provided Amine group increases polarity; less reactive than chloro derivatives
4-Chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine Complex aryl-pyrazole-piperidine (C6) MFCD05668937 Extended aromaticity may improve target specificity

Key Observations:

  • Ethyl vs.
  • Chlorine at C4 : The chlorine atom acts as a leaving group, enabling cross-coupling or substitution reactions, unlike the amine group in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
  • Piperidine Modifications : Substituents on the piperidine ring (e.g., CF3 in CAS 1491288-14-2) introduce steric and electronic effects. The trifluoromethyl group improves metabolic stability and electron-withdrawing properties, which could enhance binding affinity in enzyme inhibitors .

Biological Activity

4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structure that includes a chlorine atom at the 4-position and an ethyl group at the 6-position of the pyrimidine ring, alongside a piperidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The molecular formula for this compound is C10H15ClN4C_{10}H_{15}ClN_4, with a molecular weight of approximately 226.71 g/mol. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies testing against various bacterial strains, including E. coli and S. aureus, these compounds demonstrated notable effectiveness:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, in vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)5.0 ± 0.5
A549 (lung cancer)3.8 ± 0.3
HCT116 (colon cancer)4.5 ± 0.2

These results indicate that the compound has a promising profile for further investigation as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors within the target cells. For instance, it may inhibit key pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .

Case Studies

In one notable study, researchers synthesized several derivatives of pyrimidines and evaluated their biological activities against various cancer cell lines using the MTT assay. The study found that modifications to the piperidine substituent significantly affected anticancer activity, with certain derivatives outperforming standard chemotherapeutic agents like etoposide .

Another investigation focused on the synthesis of pyrimidine derivatives for their potential use as anti-Alzheimer's agents. Compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease progression. Preliminary results indicated that some derivatives exhibited significant inhibitory activity, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What are the critical safety protocols for handling 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .
  • Contamination Control : Use filter tips for pipettes and dedicated spatulas for weighing to avoid cross-contamination. Work in a fume hood or glovebox for air-sensitive steps .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to comply with environmental regulations .

Q. How can researchers synthesize this compound, and what are common intermediates?

Methodological Answer:

  • Synthetic Route :
    • Start with a pyrimidine core (e.g., 2,4-dichloropyrimidine).
    • Introduce the ethyl group at position 6 via nucleophilic substitution or catalytic coupling.
    • Attach the piperidine moiety at position 2 using Buchwald-Hartwig amination or SNAr reactions .
  • Key Intermediates :
    • 4,6-Dichloro-2-piperidin-1-ylpyrimidine (chlorinated precursor).
    • Ethyl-substituted intermediates (e.g., Grignard reagents for alkylation) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., ethyl group at C6, piperidine at C2). Compare shifts to analogous pyrimidines .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 256.12) .
  • X-ray Crystallography : For structural elucidation, as demonstrated for related piperidinylpyrimidines .

Advanced Research Questions

Q. How can computational methods predict the reactivity and drug-likeness of this compound?

Methodological Answer:

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software. For example, the C4 chlorine atom is a hotspot for nucleophilic substitution .
  • ADMET Prediction : Tools like SwissADME assess logP (estimated ~2.8), solubility, and bioavailability. Piperidine groups enhance membrane permeability .
  • Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina to prioritize biological assays .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

Methodological Answer:

  • Directing Groups : Use temporary protecting groups (e.g., Boc on piperidine) to block undesired substitution at C2 .
  • Catalytic Systems : Pd/Xantphos catalysts improve selectivity in C4 substitutions, as shown for analogous chloro-pyrimidines .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr at C4 over C6 due to stabilization of transition states .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-reference 1H^1H NMR with databases (e.g., SDBS) for shifts in ethyl (δ ~1.2–1.4 ppm) and piperidine protons (δ ~1.5–2.7 ppm) .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to clarify ambiguous peaks in crowded spectra .
  • Dynamic NMR : Study temperature-dependent splitting to confirm rotational barriers in piperidine rings .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Conditions :
    • Slow evaporation from ethanol/water mixtures (70:30 v/v) at 4°C.
    • Add seed crystals from analogous structures (e.g., 4-methyl-6-piperidinylpyrimidine) .
  • Common Issues :
    • Polymorphism: Screen solvents (e.g., acetonitrile vs. THF) to isolate stable forms.
    • Hygroscopicity: Use anhydrous conditions and paraffin oil for mounting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 2
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4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

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